1-(2-Methylpropyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Description
1-(2-Methylpropyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a pyridazine derivative featuring a tetrahydropyridazine core substituted with a 2-methylpropyl (isobutyl) group at position 1 and a carboxylic acid group at position 3. The addition of the 2-methylpropyl group likely increases molecular weight to C₉H₁₄N₂O₃ (estimated MW: 198.22 g/mol) and modifies solubility and reactivity.
The isobutyl substituent may enhance lipophilicity compared to the parent compound, influencing pharmacokinetic properties.
Properties
IUPAC Name |
1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)5-11-8(12)4-3-7(10-11)9(13)14/h6H,3-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSXRWUPFJOQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methylpropyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyridazine derivatives, characterized by the following structural features:
- Molecular Formula : C₉H₁₁N₂O₃
- Molecular Weight : 183.19 g/mol
- IUPAC Name : 1-(2-Methylpropyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₂O₃ |
| Molecular Weight | 183.19 g/mol |
| Boiling Point | Not Available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that 1-(2-Methylpropyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.
Antioxidant Properties
The compound has demonstrated significant antioxidant activity through scavenging free radicals and reducing oxidative stress markers in cellular models. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
Enzyme Inhibition
Inhibition studies reveal that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is relevant for the development of immunosuppressive agents.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits DHODH |
The biological activities of 1-(2-Methylpropyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid are attributed to its ability to interact with specific molecular targets:
- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Interaction : The presence of the carboxylic acid group enhances binding affinity to target enzymes like DHODH, inhibiting their function and disrupting metabolic processes.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various tetrahydropyridazine derivatives, 1-(2-Methylpropyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid was found to exhibit a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights its potential as an alternative therapeutic agent in treating resistant infections.
Case Study 2: Antioxidant Activity in Cellular Models
A cellular model study assessed the antioxidant capacity of this compound using human fibroblasts exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups. This suggests its potential application in protective strategies against oxidative damage in various diseases.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Alkyl Groups (e.g., ethyl, 2-methylpropyl): Increase lipophilicity and metabolic stability compared to aryl substituents. Aryl Groups (e.g., 3-chlorophenyl, 4-fluorophenylmethyl): Introduce π-π stacking capabilities and electron-withdrawing/donating effects. Chlorine atoms enhance electrophilic reactivity but reduce solubility . Hybrid Substituents (e.g., 3-methoxycarbonyl-4-methylphenyl): Combine steric and electronic effects, enabling applications in advanced material synthesis .
Physicochemical Properties :
- The parent compound’s carboxylic acid group (pKa ~2–3) facilitates salt formation, while substituents like 3-chlorophenyl lower solubility in aqueous media .
- Melting points generally increase with aromatic substitution due to crystal packing efficiency (e.g., 3-chlorophenyl derivative likely >200°C) .
Q & A
Q. What are the established synthetic routes for 1-(2-Methylpropyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and what key reaction parameters influence yield?
Methodological Answer: The compound is synthesized via condensation of 2-oxo-glutaric acid with hydrazine to form 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Subsequent esterification and alkylation with 2-methylpropyl groups are critical steps. Key parameters include:
- Temperature control (e.g., reflux conditions for esterification).
- Reagent stoichiometry (e.g., excess phosphoryl chloride for dehydroxy-chlorination to enhance reactivity) .
- Purification methods (e.g., recrystallization from ethanol to isolate intermediates, as described in similar syntheses) .
Yields are optimized by avoiding hydrolysis of intermediates and ensuring anhydrous conditions during chlorination steps .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Key peaks include δ ~8.4 ppm (pyridazine ring protons) and δ ~164 ppm (carboxylic acid carbonyl). Substituents like the 2-methylpropyl group show distinct alkyl proton signals (δ ~1.0–1.5 ppm) and carbon shifts .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1720–1630 cm⁻¹) and hydroxyl groups (broad peaks at ~3174 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 485 for analogous compounds) validate molecular weight .
Q. What storage conditions are recommended to ensure compound stability?
Methodological Answer:
- Store in sealed containers under inert gas (e.g., nitrogen) to prevent oxidation.
- Maintain low humidity (≤40% RH) and temperatures between 2–8°C to avoid hydrolysis of the carboxylic acid moiety .
- Periodic stability testing via HPLC is advised to detect degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, discrepancies in carbonyl peaks can arise from tautomerism; variable-temperature NMR helps identify dynamic equilibria .
- Comparative analysis : Reference spectral databases (e.g., PubChem) for analogous compounds. For instance, pyridazine derivatives show predictable shifts in aromatic regions .
- Computational modeling : Use DFT calculations to predict NMR/IR spectra and match experimental data .
Q. How can researchers optimize the chlorination step in synthesizing tetrahydropyridazine derivatives?
Methodological Answer:
- Reagent selection : Phosphoryl chloride (POCl₃) is preferred for its high reactivity, but controlled addition rates prevent side reactions (e.g., over-chlorination) .
- Solvent choice : Use aprotic solvents like dichloromethane to stabilize intermediates.
- Post-reaction quenching : Rapid neutralization with ice-cold water minimizes decomposition .
Q. What analytical methods detect impurities in synthesized batches, and how are they quantified?
Methodological Answer:
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients to separate impurities. Monitor UV absorption at 254 nm for pyridazine rings .
- LC-MS : Identify byproducts (e.g., ester hydrolysis products) via molecular ion fragmentation patterns .
- Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., maleic acid) for precise quantification .
Q. What mechanistic insights explain unexpected byproducts during alkylation of the pyridazine core?
Methodological Answer:
- Steric effects : Bulky substituents (e.g., 2-methylpropyl) may lead to regioselective alkylation at less hindered positions.
- Solvent polarity : Polar solvents favor SN2 mechanisms, while non-polar solvents promote radical intermediates.
- Catalyst screening : Transition metals (e.g., Pd) can mitigate side reactions by directing coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
